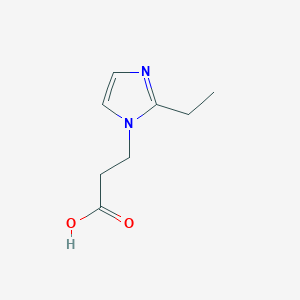

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

説明

Nomenclature and Chemical Structure

The precise identification and understanding of a chemical compound begin with its formal nomenclature and a clear representation of its structure.

IUPAC Name: 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

The formally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 3-(2-ethylimidazol-1-yl)propanoic acid. smolecule.comsynhet.com This name systematically describes the molecule's composition: a propanoic acid group linked to the first position of an imidazole (B134444) ring which itself is substituted with an ethyl group at the second position.

Synonyms and Identifiers

Beyond its IUPAC name, the compound is cataloged and identified by various synonyms and unique identifiers in chemical databases. Its most common identifier is its CAS Number, 856437-78-0. smolecule.combldpharm.comchemscene.com

| Identifier Type | Identifier | Source |

|---|---|---|

| Molecular Formula | C8H12N2O2 | smolecule.com |

| Molecular Weight | 168.19 g/mol | smolecule.com |

| CAS Number | 856437-78-0 | smolecule.comsynhet.combldpharm.com |

| PubChem CID | 579344 | synhet.com |

| InChI | InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | smolecule.com |

| InChI Key | OFSBWDCMIJCCSM-UHFFFAOYSA-N | smolecule.com |

| Canonical SMILES | CCC1=NC=CN1CCC(=O)O | smolecule.com |

Structural Representation and Key Features

The structure of this compound consists of two main functional components:

A substituted imidazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted at the C2 position with an ethyl group (-CH2CH3).

A propanoic acid side chain: A three-carbon carboxylic acid chain (-CH2CH2COOH) is attached to the N1 position of the imidazole ring.

The key features of this molecule are the combination of the basic nitrogen-containing heterocycle and the acidic carboxylic acid group, making it a zwitterionic compound under certain pH conditions. The aromaticity of the imidazole ring contributes to its stability. numberanalytics.com

Contextualization within Imidazole Derivatives

To fully appreciate the properties of this compound, it is useful to understand the broader chemical family to which it belongs.

Overview of Imidazole Chemistry and Significance

Imidazole is a five-membered planar ring that is soluble in water and other polar solvents. tsijournals.com It is classified as an aromatic heterocycle and is amphoteric, meaning it can function as both an acid and a base. tsijournals.comnih.gov The imidazole nucleus is a fundamental component of several crucial biological molecules. tsijournals.combritannica.com For instance, it forms the side chain of the essential amino acid histidine and is present in the signaling molecule histamine (B1213489). tsijournals.com First synthesized in 1858, the imidazole structure is a cornerstone of heterocyclic chemistry. nih.govbritannica.com

Importance of Substituted Imidazoles in Research

The versatility of the imidazole ring allows for the synthesis of a vast array of substituted derivatives. researchgate.net These derivatives are a major focus in medicinal chemistry and pharmaceutical research due to their wide spectrum of biological activities. nih.govresearchgate.net By modifying the functional groups attached to the imidazole core, researchers can fine-tune the molecule's properties to interact with specific biological targets. numberanalytics.comnih.gov Substituted imidazoles have been investigated for their potential as enzyme inhibitors and antimicrobial agents, among other applications. tsijournals.comnih.gov The development of tri- and tetra-substituted imidazoles continues to be an active area of research, highlighting the enduring importance of this chemical scaffold in the creation of novel compounds. researchgate.net

Position of this compound within the Imidazole Class

The imidazole ring is a fundamental scaffold in medicinal chemistry and biochemistry, present in essential biological molecules such as the amino acid histidine and the neurotransmitter histamine. googleapis.comnewdrugapprovals.org Imidazole and its derivatives are classified as aromatic heterocycles. nih.gov The parent imidazole is a planar, 5-membered ring system with two non-adjacent nitrogen atoms. newdrugapprovals.org

This compound is a C,N-disubstituted imidazole derivative. This classification is based on the specific locations of its functional groups:

C-substitution: An ethyl group (-CH2CH3) is attached to the carbon atom at the 2-position of the imidazole ring.

N-substitution: A propanoic acid group (-CH2CH2COOH) is attached to the nitrogen atom at the 1-position of the imidazole ring.

The introduction of these substituents significantly modifies the properties of the parent imidazole core. The ethyl group adds lipophilicity, while the propanoic acid chain introduces a hydrophilic, acidic functional group. This combination of features is common in the design of molecules for biological research. For instance, various imidazole-containing alkanoic acids have been synthesized and investigated for their potential as enzyme inhibitors, such as thromboxane (B8750289) synthase inhibitors. nih.govnih.gov The specific arrangement of substituents in this compound places it within a subgroup of imidazole derivatives that are explored for their potential to interact with biological targets.

Table 2: Comparison with Other Imidazole-Propanoic Acid Derivatives

| Compound Name | Substitution at C2 | Substitution at N1 | Key Research Area |

| This compound | Ethyl | Propanoic acid | General Research |

| 3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid nih.gov | Isopropyl | Propanoic acid | General Research |

| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid nih.gov | Thio-linked to N1-methyl-imidazole | Propanoic acid | Antioxidant Prodrugs nih.gov |

| 3-(1H-Imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid nih.gov | Hydrogen (part of indole (B1671886) system) | Propanoic acid (on indole) | Thromboxane Synthase Inhibition nih.gov |

Detailed Research Findings

While specific, in-depth research publications on this compound are limited, its structural motifs suggest potential areas of scientific investigation based on analogous compounds.

Synthesis

This general approach is used for related compounds. For example, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674). google.com Similarly, other N-alkylated propanoic acids are formed by reacting a heterocyclic amine with a suitable three-carbon electrophile. nih.gov

Chemical Reactions

The dual functionality of this compound allows it to undergo reactions characteristic of both carboxylic acids and imidazoles.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amide Formation: Reaction with amines, typically using a coupling agent, would yield amides.

Reactions of the Imidazole Ring: The imidazole ring can participate in various reactions, including coordination with metal ions or further substitution on the ring, depending on the reaction conditions.

Potential Research Applications

Based on the biological activities of structurally related compounds, this compound holds potential for investigation in several areas:

Enzyme Inhibition: As noted, imidazole-based compounds containing a carboxylic acid side chain have been designed as selective thromboxane synthase inhibitors. nih.govnih.gov This class of enzymes is involved in inflammatory processes, making their inhibitors potential therapeutic agents. The structure of this compound fits the general pharmacophore for this activity.

Antimicrobial Activity: Heterocyclic compounds, including those with imidazole and propanoic acid moieties, are frequently screened for antimicrobial properties. researchgate.netmdpi.comnih.gov Studies on various propanoic acid derivatives have shown activity against a range of bacterial and fungal pathogens. mdpi.commdpi.com Therefore, this compound could be a candidate for antimicrobial screening programs.

Established Synthetic Routes for this compound

The most common and established route for the synthesis of this compound involves the N-alkylation of 2-ethyl-1H-imidazole with a suitable three-carbon synthon that already contains or can be readily converted to a carboxylic acid group. This approach is favored due to the ready availability of the starting materials and the generally reliable nature of the reactions involved.

General Principles of Imidazole Functionalization and Propanoic Acid Introduction

The functionalization of imidazoles is a cornerstone of heterocyclic chemistry, owing to the presence of two nitrogen atoms with different chemical environments. The pyrrole-type nitrogen (N-1) is nucleophilic and readily undergoes alkylation reactions, which is the key principle exploited in the synthesis of the target compound.

The introduction of the propanoic acid side chain is typically accomplished through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the 2-ethyl-1H-imidazole, to an α,β-unsaturated carbonyl compound, such as an acrylate ester. Following the addition, a hydrolysis step is required to convert the ester functionality into the desired carboxylic acid.

Specific Reaction Conditions and Reagents Employed

The synthesis of this compound is a multi-step process that begins with the reaction of 2-ethyl-1H-imidazole with an acrylic acid derivative, followed by hydrolysis.

A primary synthetic strategy involves the direct reaction of 2-ethyl-1H-imidazole with an acrylic acid ester, such as ethyl acrylate, in a Michael addition reaction. This reaction is typically base-catalyzed, with the base serving to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride, potassium carbonate, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is often carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate.

The initial product of this reaction is the corresponding ester, ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate. This intermediate is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the final product, this compound.

Table 1: Reagents in Condensation Reaction

| Reagent | Role |

|---|---|

| 2-Ethyl-1H-imidazole | Starting material (nucleophile) |

| Ethyl acrylate | Propanoic acid precursor (Michael acceptor) |

| Base (e.g., NaH, K2CO3, DBU) | Catalyst |

| Solvent (e.g., Acetonitrile, DMF) | Reaction medium |

| NaOH or KOH (aqueous) | Reagent for hydrolysis |

While less commonly reported for this specific compound, an alternative approach could theoretically involve the use of succinic anhydride (B1165640). This would likely entail a more complex synthetic route. One possibility is the initial acylation of 2-ethyl-1H-imidazole with succinic anhydride to form a butanoic acid derivative with a terminal carboxylic acid and an amide linkage at the imidazole nitrogen. Subsequent reduction of the amide and further chemical modifications would be necessary to arrive at the desired propanoic acid structure. However, this route is less direct and potentially lower yielding than the Michael addition approach.

Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound involves careful control of reaction parameters.

For the Michael addition step, the choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases may lead to faster reactions but can also promote side reactions. The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe.

The hydrolysis of the ester intermediate is generally a high-yielding step. Ensuring complete hydrolysis is crucial for the purity of the final product. After hydrolysis, the product is typically isolated by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid, causing it to precipitate out of the solution.

Purification of the final product can be achieved through recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Table 2: Factors Affecting Yield and Purity

| Parameter | Effect on Yield | Effect on Purity |

|---|---|---|

| Michael Addition | ||

| Base Strength | Can increase rate and yield | May increase side products |

| Solvent Polarity | Can influence reaction rate | May affect solubility and side reactions |

| Temperature | Higher temp can increase rate | May lead to decomposition or side products |

| Reactant Stoichiometry | Excess of one reactant can drive equilibrium | Can complicate purification |

| Hydrolysis | ||

| Base Concentration | Higher concentration can speed up reaction | May cause degradation if too harsh |

| Reaction Time | Incomplete hydrolysis lowers yield | Unreacted ester is an impurity |

| Purification | ||

| Recrystallization Solvent | Proper choice maximizes recovery | Effective removal of impurities |

Alternative and Emerging Synthetic Approaches

While the Michael addition of 2-ethylimidazole (B144533) to an acrylate derivative is the most established method, research into alternative synthetic strategies is ongoing. One area of exploration is the use of different activating agents for the acrylic acid moiety. Another potential avenue is the development of enzymatic or biocatalytic methods, which could offer milder reaction conditions and improved selectivity, though this is not yet a mainstream approach for this particular compound. Furthermore, direct C-H functionalization of the imidazole ring is a rapidly developing field in organic synthesis and could, in the future, provide more direct and atom-economical routes to this and related molecules.

Exploration of Green Chemistry Methodologies for Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce environmental impact. These methods prioritize high efficiency, mild reaction conditions, easy separation and purification, and the reduction of hazardous waste. asianpubs.org For the synthesis of imidazole compounds, green approaches often involve solvent-free reactions or the use of environmentally benign solvents like water. asianpubs.orgcuestionesdefisioterapia.com

Several green protocols have been developed for imidazole synthesis that could be adapted for this compound. These include:

Solvent-Free Conditions: One-pot synthesis of imidazole derivatives can be achieved efficiently under solvent-free conditions, often with the aid of microwave irradiation or solid acid catalysts. asianpubs.orgresearchgate.net This approach offers advantages such as high efficiency, selectivity, and simple work-up procedures. asianpubs.orgresearchgate.net

Aqueous Media: Utilizing water as a reaction medium is a cornerstone of green chemistry. cuestionesdefisioterapia.com For related imidazole syntheses, reactions performed in water have shown encouraging results with good to excellent yields (up to 98%) without the need for extensive purification. cuestionesdefisioterapia.com

Reusable Catalysts: The development of heterogeneous and reusable catalysts, such as silica-supported lanthanum trifluoroacetate or nanosized titanium dioxide, provides an eco-friendly and cost-effective alternative to traditional catalysts. researchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net

| Methodology | Key Features | Potential Advantages | Source |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using microwave irradiation. | High efficiency, reduced waste, easy purification. | asianpubs.orgresearchgate.net |

| Aqueous Synthesis | Using water as the reaction medium. | Environmentally benign, high yields, simplified work-up. | cuestionesdefisioterapia.com |

| Heterogeneous Catalysis | Employing solid-phase, reusable catalysts. | Catalyst can be recovered and reused, cost-effective, non-toxic. | researchgate.netresearchgate.net |

Multi-step Synthesis Strategies Involving Imidazole Precursors

Conventional synthesis of this compound typically follows a multi-step pathway starting from a pre-formed imidazole precursor, most commonly 2-ethyl-1H-imidazole. The primary strategy involves the N-alkylation of the imidazole ring.

A common and direct route is the Michael addition of 2-ethyl-1H-imidazole to an acrylic acid derivative, such as ethyl acrylate. This reaction involves the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the acrylate. The resulting ester is then hydrolyzed to yield the final propanoic acid product. A similar strategy has been successfully employed for the synthesis of N-substituted quinolin-2-one derivatives from quinolin-2-one and ethyl acrylate. nih.gov

Another established method for creating the N-C bond is through nucleophilic substitution, where 2-ethyl-1H-imidazole reacts with a 3-halopropanoic acid or its ester, such as ethyl 3-bromopropanoate. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity.

The general steps for these strategies are outlined below:

N-Alkylation: Reaction of 2-ethyl-1H-imidazole with a suitable three-carbon electrophile (e.g., ethyl acrylate or ethyl 3-bromopropanoate).

Hydrolysis: Conversion of the resulting ester intermediate to the carboxylic acid, often under acidic or basic conditions. nih.govnih.gov

For instance, the synthesis of the analogous imidazol-1-yl-acetic acid involves reacting imidazole with an acetate derivative like tert-butyl chloroacetate, followed by ester cleavage. nih.govbeilstein-journals.org

Chemo-enzymatic Synthesis Prospects

While specific chemo-enzymatic methods for this compound are not widely documented, the prospects for such approaches are significant. Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts (enzymes). The imidazole nucleus is a key component of the amino acid histidine, which is central to the catalytic activity of many enzymes. nih.gov This inherent biological recognition makes enzymatic processes a promising avenue.

Potential chemo-enzymatic strategies could involve:

Enzymatic Hydrolysis: Using lipases or esterases for the selective hydrolysis of an ester precursor, such as ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate. This method can be performed under mild conditions, avoiding harsh acidic or basic reagents.

Enzyme-Catalyzed Michael Addition: Employing enzymes to catalyze the Michael addition of 2-ethyl-1H-imidazole to an acrylate. This could offer high regio- and stereoselectivity if applicable.

The development of such methods would align with green chemistry principles by utilizing biodegradable catalysts that operate under mild conditions.

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling product formation. The synthesis of this compound primarily involves nucleophilic reactions at the imidazole nitrogen.

Detailed Reaction Mechanisms (e.g., Nucleophilic Substitution, Ring-Opening)

The key mechanistic step in forming the propanoic acid side chain is the N-alkylation of the 2-ethyl-1H-imidazole ring. This can proceed via two main pathways:

Nucleophilic Substitution (SN2): When reacting 2-ethyl-1H-imidazole with a 3-halopropanoate, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The N-1 nitrogen of the imidazole, acting as a nucleophile, attacks the carbon atom bearing the halogen, displacing the halide ion in a single concerted step. The imidazole group in biological systems is known to act as a potent nucleophilic catalyst. nih.gov

Michael (Conjugate) Addition: In the reaction with ethyl acrylate, the mechanism is a Michael or conjugate addition. The nucleophilic imidazole nitrogen attacks the electron-deficient β-carbon of the α,β-unsaturated ester. This is followed by protonation of the resulting enolate intermediate to yield the saturated propanoate ester.

Ring-opening mechanisms are not typically relevant for the synthesis of this compound from imidazole precursors, as these pathways involve the cleavage of the stable aromatic imidazole ring.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the efficiency and outcome of the synthesis.

| Reaction Type | Catalyst/Reagent | Role | Typical Conditions | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, NaOH | Base to deprotonate imidazole, increasing its nucleophilicity. | Reflux in a solvent like acetone or ethyl acetate. | nih.govnih.gov |

| Michael Addition | DABCO, Triethylamine | Base catalyst to activate the nucleophile or electrophile. | Room temperature or cooled (-15 °C) in a solvent like dichloromethane (B109758). | nih.gov |

| Ester Hydrolysis | NaOH, HCl, Acetic Acid | Base or acid to catalyze the cleavage of the ester bond. | Room temperature or heating in an aqueous or alcoholic solution. | nih.gov |

| Ester Cleavage (non-aqueous) | Titanium tetrachloride (TiCl₄) | Lewis acid to mediate cleavage of tert-butyl esters. | Low temperatures (-15 to 0 °C) in a non-aqueous solvent like dichloromethane. | beilstein-journals.org |

In nucleophilic substitution reactions, a base such as potassium carbonate is often used to facilitate the reaction by deprotonating the N-H of the imidazole, thereby increasing its nucleophilicity. nih.govnih.gov The choice of solvent and temperature is also critical; refluxing in solvents like ethyl acetate is common. nih.gov For Michael additions, amine catalysts like DABCO or triethylamine can be employed. nih.gov The subsequent hydrolysis of the ester intermediate is typically achieved through standard acidic or basic catalysis. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBWDCMIJCCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342178 | |

| Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-78-0 | |

| Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a primary site for a variety of chemical modifications, including the formation of esters and amides, removal of the carboxyl group through decarboxylation, and the formation of salts and coordination complexes with metals.

Esterification and Amidation Reactions

The carboxylic acid group of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis for creating new chemical entities with potentially altered physical, chemical, and biological properties.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. A common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction under milder conditions. The synthesis of related ethyl esters of imidazole-containing propanoic acids has been reported, often achieved by reacting the corresponding imidazole (B134444) with an acrylate (B77674) ester. For example, ethyl 3-(imidazol-1-yl)-2-phenylpropanoate has been synthesized by heating ethyl 2-phenylprop-2-enoate with imidazole and a catalytic amount of tetramethylguanidine. prepchem.com Similarly, a patent describes the preparation of ethyl 3-(pyridin-2-ylamino)propanoate by reacting 2-aminopyridine (B139424) with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is often carried out using coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then readily reacts with the amine. This method is widely used in peptide synthesis and for the creation of various bioactive molecules. While specific examples for the amidation of this compound are not extensively documented in readily available literature, the general principles of peptide coupling are applicable. For example, the synthesis of N,N-Dimethyl-3-(5-propyl-1H-imidazol-4-yl)propanamide has been achieved through the hydrogenation of a related precursor. prepchem.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Catalyst/Coupling Agent | Product |

|---|---|---|---|

| Esterification | This compound, Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate |

| Amidation | This compound, Propylamine | DCC, NHS | N-Propyl-3-(2-ethyl-1H-imidazol-1-yl)propanamide |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, can occur under specific conditions. For simple aliphatic carboxylic acids, this reaction typically requires high temperatures. However, the presence of other functional groups can influence the ease of decarboxylation. For β-keto acids or malonic acids, decarboxylation can occur under milder conditions. While this compound does not fall into these highly activated categories, decarboxylation could potentially be induced under thermal or catalytic conditions. The use of N,N'-carbonyldiimidazole (CDI) has been shown to facilitate the decarboxylation of malonic acid derivatives at room temperature. organic-chemistry.org Photoredox catalysis using visible light has also emerged as a mild method for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.org

Salt Formation and Metal Complexation

As a carboxylic acid, this compound can react with bases to form salts. With strong bases like sodium hydroxide (B78521), it will form the corresponding sodium carboxylate salt. The imidazole ring, with its basic nitrogen atom, can also be protonated by strong acids to form imidazolium (B1220033) salts. univie.ac.at

Furthermore, both the carboxylic acid group and the imidazole ring can act as ligands for metal ions, leading to the formation of metal complexes. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the sp²-hybridized nitrogen atom of the imidazole ring is a common coordination site. This ability to chelate metals makes such molecules interesting for applications in catalysis and materials science. For example, new metal-organic complexes have been synthesized using imidazole-containing tripodal ligands and dicarboxylic acids, forming three-dimensional networks. nih.gov The synthesis of metal complexes with 3-(acetylthioureido)propanoic acid has also been reported, where the ligand coordinates to various metal ions. sciencescholar.us Similarly, complexes of metal(II) formates and propionates with imidazole have been synthesized and their properties investigated. mdpi.com

Reactivity of the Imidazole Ring

The imidazole ring in this compound is an aromatic heterocycle that can undergo a range of reactions, including electrophilic substitution and, under certain conditions, nucleophilic attack. The presence of the ethyl group at the 2-position and the propanoic acid chain at the 1-position influences the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 and C5 positions of the imidazole ring, as these positions are more electron-rich. rsc.org The reaction of benzene (B151609) with halogens like chlorine or bromine requires a Lewis acid catalyst to generate a sufficiently strong electrophile. wikipedia.orglumenlearning.comyoutube.commasterorganicchemistry.comyoutube.com

For 1,2-disubstituted imidazoles, the position of electrophilic attack will be directed by the combined electronic effects of the substituents. The propanoic acid group at N1 is electron-withdrawing, which would deactivate the ring towards electrophilic attack. Conversely, the ethyl group at C2 is weakly electron-donating. The interplay of these effects would determine the precise location of substitution. For instance, in electrophilic halogenation, a common method for introducing halogen atoms into aromatic rings, a Lewis acid catalyst is typically employed to activate the halogen. wikipedia.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Catalyst | Potential Product |

|---|---|---|---|

| Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 3-(4-Bromo-2-ethyl-1H-imidazol-1-yl)propanoic acid and/or 3-(5-Bromo-2-ethyl-1H-imidazol-1-yl)propanoic acid |

| Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 3-(2-Ethyl-4-nitro-1H-imidazol-1-yl)propanoic acid and/or 3-(2-Ethyl-5-nitro-1H-imidazol-1-yl)propanoic acid |

Nucleophilic Attack and Ring Transformations

Nucleophilic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the aromatic system. univie.ac.at Such reactions are more feasible when the ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. rsc.org For instance, halogenated imidazoles, particularly those with nitro groups, can undergo nucleophilic substitution where the halogen is displaced by a nucleophile. rsc.org

Reactivity of the Ethyl Substituent

The alpha-carbon of the ethyl group (the -CH2- moiety) is generally not considered a primary site for reactivity under standard conditions. The C-H bonds at this position are significantly less acidic and reactive than the C-H bonds on the imidazole ring, particularly the C2-H bond in N-substituted imidazoles. mdpi.comresearchgate.net Deprotonation of N-substituted imidazoles with a strong base preferentially occurs at the C2 position of the ring, generating a highly reactive N-heterocyclic carbene (NHC) or its corresponding 2-lithio anion. researchgate.netnih.gov This intermediate is then readily trapped by various electrophiles, leading to C2-functionalized imidazoles. nih.gov

Catalytic C-H activation methods also favor the ring positions. Palladium-catalyzed arylation, for example, can be directed to either the C5 or C2 positions of the imidazole ring depending on the reaction conditions, with no significant functionalization reported at the alpha-carbon of an alkyl substituent. nih.gov The high reactivity of the imidazole ring's C-H bonds makes selective functionalization of the less reactive ethyl side chain a significant synthetic challenge, and specific methods for this transformation are not widely documented.

While the imidazole ring is a primary site for oxidative attack, the ethyl substituent can also undergo oxidation, a process referred to as exocyclic oxidation. Research on the oxidative degradation of 2-ethyl-4-methylimidazole (B144543) has shown that this pathway occurs. nih.gov The degradation products identified, such as propanoic acid and propanamide, are consistent with the breakdown of the ethyl group. nih.gov This suggests that under oxidative stress, the ethyl side chain can be cleaved from the heterocyclic core. In broader studies of alkyl-substituted imidazolium ionic liquids, oxidative degradation involves the initial oxidation of the ring hydrogens, which is then followed by the cleavage of the alkyl groups attached to the nitrogen atoms. nih.gov

Table 1: Products from the Oxidative Degradation of Alkylated Imidazoles

| Initial Compound | Major Degradation Products | Proposed Initial Site of Attack | Reference |

| 2-Methylimidazole | Acetic acid, Acetamide | Imidazole Ring | nih.gov |

| 2-Ethyl-4-methylimidazole | Acetic acid, Propanoic acid, Acetamide, Propanamide | Imidazole Ring & Ethyl Group | nih.gov |

| 1,3-Dialkylimidazolium ILs | 1,3-Dialkylimidazolidine-2,4,5-trione, Acetoxyacetic acid, Biurea | Imidazole Ring | nih.gov |

Intramolecular Reactions and Cyclizations

The presence of the N-propanoic acid substituent provides a reactive handle for intramolecular reactions, enabling the formation of new ring systems.

The N-(carboxypropyl) side chain of this compound creates the potential for intramolecular cyclization to form fused bicyclic heterocyclic systems. Such reactions typically involve the activation of the carboxylic acid group followed by nucleophilic attack by one of the ring's nitrogen atoms. This type of cyclization can lead to the formation of imidazo[1,2-a]pyridin-5-one or imidazo[1,5-a]pyridin-5-one type structures, which are important scaffolds in medicinal chemistry. rsc.org While direct cyclization of the title compound is not specifically detailed, the synthesis of related fused systems is well-established. For example, imidazo[1,2-a]pyridines are commonly synthesized through the condensation of 2-aminopyridines with various partners, demonstrating the favorability of forming this fused ring system. nih.govsci-hub.se The intramolecular cyclization of N-alkyl-o-phenylenediamines is another established method for creating fused imidazole rings, such as benzotriazoles. The key step involves an intramolecular addition of a nucleophile onto an activated ring or side chain.

N-substituted imidazoles can undergo thermally induced rearrangement reactions where the substituent migrates from the nitrogen atom to a carbon atom on the imidazole ring. When 1-substituted imidazoles are passed through a silica (B1680970) tube at high temperatures (530-600 °C), they rearrange to primarily form the 2-substituted isomers in high yields. For instance, 1-methylimidazole (B24206) rearranges to 2-methylimidazole. This N→C migration is believed to follow a concerted or free-radical pathway rather than a free-radical chain mechanism. While 1-ethylimidazole (B1293685) also rearranges to 2-ethylimidazole (B144533), higher alkyl groups may undergo some degree of "cracking" or fragmentation at these temperatures. Another documented rearrangement involves the thermal conversion of an N-hydroxy-imidazole thiocarbamoyl derivative, which rearranges to a 4-thio-imidazole derivative upon heating. researchgate.net

Table 2: Product Distribution in Thermal Rearrangement of 1-Alkylimidazoles at 600 °C

| Starting Material | Product(s) | Yield (%) | Reference |

| 1-Methylimidazole | 2-Methylimidazole | 85 | |

| 1-Ethylimidazole | 2-Ethylimidazole | 80 | |

| 1-n-Propylimidazole | 2-n-Propylimidazole | 60 | |

| 1-Allylimidazole | 2-Allylimidazole, 4-Allylimidazole | 40, 35 |

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on This compound are not publicly available. The requested data for quantum chemical characterization and spectroscopic prediction for this particular compound have not been published in the sources accessed.

Therefore, it is not possible to provide an article with the specific research findings and data tables as outlined in the request. Generating such an article would require fabricating data, which falls outside the scope of providing scientifically accurate information.

General computational studies on related imidazole derivatives exist, which describe the methodologies for analyzing electronic structure, electrostatic potential, molecular orbitals, and for predicting spectroscopic data. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netekb.egchemrxiv.orgresearchgate.netmdpi.com These studies confirm that such analyses are standard practice in modern computational chemistry for characterizing new molecules. However, without specific research on "this compound," no factual content can be written for the requested outline.

Computational Chemistry and Theoretical Studies

Spectroscopic Data Prediction and Interpretation

Mass Spectrometry Fragmentation Patterns

The analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid (C₈H₁₂N₂O₂, molecular weight: 184.20 g/mol ) via electron ionization mass spectrometry (EI-MS) is predicted to yield a distinct fragmentation pattern. Theoretical studies, based on the known fragmentation behaviors of N-substituted imidazoles and aliphatic carboxylic acids, allow for the prediction of its primary fragmentation pathways. researchgate.netnih.govnih.gov The imidazole (B134444) ring itself is relatively stable, with fragmentation often initiated at the substituent chains. researchgate.netnih.gov

Upon electron impact, the molecule is expected to form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 184. The subsequent fragmentation would likely proceed through several key pathways:

Alpha-cleavage: Loss of the ethyl group at the C2 position of the imidazole ring is a probable fragmentation event, leading to a significant ion.

Side-chain cleavage: The propanoic acid side chain is susceptible to fragmentation. A common event is the loss of the carboxyl group (-COOH) as a radical, resulting in a prominent fragment. Cleavage can also occur along the ethyl-propanoate linkage.

McLafferty rearrangement: This is a characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would lead to the elimination of a neutral alkene molecule.

Imidazole ring fragmentation: While more stable than the side chains, the imidazole ring can undergo cleavage, typically involving the loss of hydrogen cyanide (HCN) or related neutral species. nih.govresearchgate.net

A summary of predicted major fragments is presented below.

| Predicted m/z | Lost Fragment | Postulated Ion Structure |

|---|---|---|

| 184 | - | [M]⁺• (Molecular Ion) |

| 155 | •C₂H₅ | [M - ethyl]⁺ |

| 139 | •COOH | [M - carboxyl]⁺ |

| 111 | C₃H₅O₂ | [M - propanoic acid moiety]⁺ |

| 95 | C₄H₉N₂ | [Ethyl-imidazole fragment]⁺ |

| 81 | C₃H₅O₂ + HCN | Fragment from imidazole ring cleavage |

Molecular Dynamics and Conformational Analysis

Conformational Landscapes and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds: the N1-Cα bond, the Cα-Cβ bond, and the Cβ-C(O) bond of the propanoic acid side chain. These rotations give rise to various conformers, or rotamers, with different spatial arrangements and potential energies. youtube.com

Computational modeling using density functional theory (DFT) can predict the relative energies of these conformers. nih.gov The most stable conformations (energy minima) are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds. For this molecule, an extended conformation, where the propanoic acid chain is oriented away from the imidazole ring, is expected to be a low-energy state. However, folded conformations, where the carboxylic acid group may interact with the imidazole ring, could also represent local energy minima. researchgate.net The ethyl group at the C2 position adds another layer of steric influence, favoring conformations where it is positioned away from the propanoic acid chain.

| Conformer Type | Key Dihedral Angles (N1-Cα-Cβ-C(O)) | Expected Relative Energy | Description |

|---|---|---|---|

| Anti (Extended) | ~180° | Low | Propanoic acid chain extends away from the imidazole ring, minimizing steric clash. |

| Gauche (Folded) | ~±60° | Moderate | Propanoic acid chain is folded towards the ring, potentially allowing for intramolecular interactions. |

| Eclipsed | ~0°, ~±120° | High | Sterically hindered and energetically unfavorable transition states between conformers. |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment is predicted to have a profound impact on the conformational preferences and reactivity of this compound. The molecule possesses both acidic (carboxylic acid) and basic (imidazole nitrogen) functional groups, making its properties highly dependent on the solvent's polarity and pH. nih.gov

In polar protic solvents such as water, the molecule can exist in several ionization states. The equilibrium between these states is governed by the pH of the solution. These different charge states will drastically alter the molecule's conformational landscape due to changes in electrostatic interactions and hydrogen bonding capabilities. nih.govnih.gov For instance, the zwitterionic form could adopt a more compact conformation due to the electrostatic attraction between the imidazolium (B1220033) cation and the carboxylate anion. In nonpolar, aprotic solvents, the neutral form would dominate, likely preferring an extended conformation to minimize its dipole moment.

| pH Range | Dominant Species | Description |

|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Cationic | Carboxylic acid is neutral (-COOH); imidazole ring is protonated. |

| Acidic to Neutral (e.g., pH 2-6) | Zwitterionic/Neutral | Carboxylic acid is deprotonated (-COO⁻); imidazole is protonated. Or both groups are neutral. |

| Neutral to Basic (e.g., pH > 7) | Anionic | Carboxylic acid is deprotonated (-COO⁻); imidazole ring is neutral. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Protein Interactions and Binding Affinity Predictions

The potential biological activity of this compound is contingent on its ability to bind to a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a target protein. researchgate.netnih.gov The binding is mediated by a combination of non-covalent interactions.

Analysis of the molecule's structure reveals several key features for potential protein interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). The imidazole ring contains a pyridine-like nitrogen (N3) that is a hydrogen bond acceptor. If the ring is protonated, the N-H becomes a hydrogen bond donor. doi.orgmdpi.com

Hydrophobic Interactions: The ethyl group at the C2 position and the ethylene (B1197577) linker of the propanoic acid chain provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein binding site. nih.gov

Ionic Interactions: In its zwitterionic or charged states, the molecule can form strong salt bridges with oppositely charged amino acid residues (e.g., carboxylate with lysine (B10760008) or arginine; protonated imidazole with aspartate or glutamate). nih.gov

| Functional Group | Potential Interaction Type | Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond / Ionic | Donor (O-H) & Acceptor (C=O) / Anionic |

| Imidazole Ring (N3) | Hydrogen Bond | Acceptor |

| Protonated Imidazole Ring | Hydrogen Bond / Ionic | Donor (N-H) / Cationic |

| Ethyl Group (-CH₂CH₃) | Hydrophobic | van der Waals contacts |

| Propanoate Linker (-CH₂CH₂-) | Hydrophobic | van der Waals contacts |

Computational Prediction of Biological Activity (e.g., enzyme inhibition)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netrjptonline.org For a series of analogs of this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors. nih.gov

A hypothetical QSAR study would involve synthesizing analogs and testing their activity (e.g., IC₅₀). Structural modifications could include varying the length of the alkyl group at the C2 position, altering the length of the propanoic acid chain, or adding substituents to the imidazole ring. acs.orgnih.govcore.ac.uk Molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated for each analog. A regression analysis would then generate an equation linking these descriptors to the observed activity. researchgate.netproquest.com Such a model could predict that increasing the size of the C2-alkyl group might enhance hydrophobic binding up to a point, after which steric hindrance could reduce activity. The acidic pKa value, influenced by substituents, would also be a critical descriptor for predicting activity.

| Analog Modification (vs. Parent) | Change in Descriptor | Hypothetical Effect on Activity (IC₅₀) | Rationale |

|---|---|---|---|

| C2-Methyl for C2-Ethyl | Decrease hydrophobicity/sterics | May increase or decrease | Depends on the size of the hydrophobic pocket; may reduce steric clash. |

| C2-Propyl for C2-Ethyl | Increase hydrophobicity/sterics | May increase or decrease | Could improve binding to a larger hydrophobic pocket or cause steric hindrance. |

| Butanoic for Propanoic Acid | Increase chain length/flexibility | May decrease | Could alter the optimal positioning of the crucial carboxylate group in the binding site. |

| Add C4-Chloro to Imidazole | Increase lipophilicity, alter electronics | Likely to change | Electronic effects could alter pKa and hydrogen bonding capacity. |

Advanced Analytical Characterization Techniques

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from closely related structures and the fundamental principles of NMR.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. The ethyl group protons would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a result of spin-spin coupling. The protons of the propanoic acid chain would present as two triplets. The imidazole (B134444) ring protons would manifest as two singlets or doublets in the aromatic region of the spectrum. The acidic proton of the carboxyl group would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position (typically 170-180 ppm). The carbons of the imidazole ring would appear in the aromatic region (around 115-145 ppm). The aliphatic carbons of the ethyl and propanoic acid moieties would be found in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons closer to nitrogen or oxygen atoms appearing further downfield. np-mrd.orgktu.edu

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) would be instrumental in confirming the structure. COSY experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl and propanoic acid chains. HETCOR (or HSQC/HMQC) spectra would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-CH₂CH₃ | ~2.7 (q) | ~22 |

| Imidazole C2-CH₂CH₃ | ~1.3 (t) | ~12 |

| Imidazole C4-H | ~7.0 (s) | ~128 |

| Imidazole C5-H | ~6.9 (s) | ~120 |

| Imidazole C2 | - | ~148 |

| N-CH₂CH₂COOH | ~4.1 (t) | ~45 |

| N-CH₂CH₂COOH | ~2.8 (t) | ~34 |

| N-CH₂CH₂COOH | - | ~173 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. mdpi.com A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the ethyl and propanoic acid alkyl chains would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the C=N and C=C bonds of the imidazole ring are expected in the 1500-1650 cm⁻¹ fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the imidazole ring are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent. The O-H stretch is generally weak in Raman, while the C=O stretch would be observable.

Table 2: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl Chains |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1500-1650 | C=N, C=C stretch | Imidazole Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound could include the loss of the carboxylic acid group (-COOH), cleavage of the propanoic acid chain, and fragmentation of the ethyl group or the imidazole ring itself. The fragmentation of propanoic acid itself often shows characteristic losses leading to ions at m/z 73 ([M-H]⁺), 57, and 45. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₈H₁₂N₂O₂), the exact mass can be calculated and compared to the experimental value to confirm the elemental composition with a high degree of confidence. For instance, a related compound, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, showed an HRESI-MS result of m/z 185.0380 [M+H]⁺, which is consistent with its calculated formula. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Predicted [M+H]⁺ (HRMS) | 169.0977 |

| Key Fragment Ions (m/z) | [M-COOH]⁺, [M-C₂H₅]⁺, fragments of the imidazole ring |

Crystallographic Analysis

Crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Detailed crystallographic data for this compound is not extensively available in published literature. However, the analysis of structurally similar imidazole derivatives provides insight into the expected crystal packing and intermolecular interactions. For instance, the crystal structure of related imidazole-containing compounds often reveals a network of hydrogen bonds and other non-covalent interactions that dictate the three-dimensional architecture of the solid state.

In analogous structures, such as derivatives of 1H-imidazole-2-carboxylic acid, X-ray crystallography has shown the importance of hydrogen bonding involving the imidazole ring nitrogen atoms and the carboxylic acid group. nih.gov It is anticipated that in the crystal lattice of this compound, the propanoic acid moiety would participate in strong hydrogen bonds, potentially forming dimers between two molecules. Furthermore, the imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom), leading to the formation of extended chains or sheets. The ethyl group at the 2-position of the imidazole ring would likely influence the crystal packing through steric effects and weak van der Waals interactions.

Chromatographic Methods

Chromatographic techniques are essential for the purification, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the concentration of this compound. While specific HPLC methods for this exact compound are not widely documented, methods for analogous imidazole-containing molecules are well-established. For instance, reversed-phase HPLC is commonly employed for the separation of imidazole antimycotic drugs. nih.gov

A typical HPLC method for a compound like this compound would likely utilize a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of both the carboxylic acid and the imidazole ring, thereby influencing retention time and peak shape. researchgate.net Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the imidazole chromophore, typically in the range of 210-230 nm. nih.gov

For quantification, a calibration curve would be constructed by analyzing a series of standards of known concentration. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method would be validated according to standard guidelines. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Imidazole Derivatives

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | C8 or C18, 5 µm particle size | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV at 210-230 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and imidazole). Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., isobutyl chloroformate) which react with the carboxylic acid and the N-H of the imidazole ring. gdut.edu.cn

Once derivatized, the compound can be separated on a suitable GC column, often a non-polar or medium-polarity capillary column. The mass spectrometer then provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for its unambiguous identification. GC-MS is particularly useful for identifying trace-level impurities and by-products in the synthesis of the target compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. libretexts.org

The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of solvents with varying polarity) is crucial for achieving good separation. For a molecule with the polarity of this compound, a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane) would likely be effective. Visualization of the spots can be achieved using a UV lamp (due to the UV-active imidazole ring) or by staining with an appropriate chemical reagent. libretexts.org TLC provides a rapid and cost-effective way to determine the optimal reaction time and to check the purity of the crude product before further purification. rsc.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

A TGA thermogram for this compound would be expected to show a stable baseline up to a certain temperature, after which a mass loss would occur, indicating decomposition. For a hydrated form of the compound, an initial mass loss at lower temperatures (typically below 120 °C) would correspond to the loss of water molecules. sigmaaldrich.com The decomposition temperature would provide information about the compound's thermal stability. The decomposition of imidazole-based ionic liquids has been studied, and while the structures are different, these studies indicate that the imidazole ring itself can be thermally stable. nih.gov The decomposition of the propanoic acid side chain would likely be the initial step in the thermal degradation of the molecule.

Differential Scanning Calorimetry (DSC)

Detailed research findings and data tables for this compound are not available in the reviewed scientific literature.

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

Derivatives of imidazole (B134444) and propanoic acid are frequently investigated for their potential as enzyme inhibitors. The imidazole ring, in particular, is a versatile pharmacophore capable of coordinating with metal ions in enzyme active sites or participating in hydrogen bonding interactions.

Mechanism of Enzyme Binding and Inhibition

There is no specific research detailing the mechanism of enzyme binding and inhibition for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. However, studies on analogous compounds provide insight into potential mechanisms. For instance, some imidazole-based compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding. Other related molecules have been shown to bind to allosteric sites, inducing conformational changes that inactivate the enzyme. Molecular docking studies on similar thiazolidinone derivatives suggest that binding can be stabilized through a combination of hydrogen bonds and various hydrophobic interactions within the enzyme's binding cavity. mdpi.com

Specific Enzyme Targets and Biological Pathways

While no specific enzyme targets have been identified for this compound, related imidazole-propanoic acid structures have shown activity against several enzymes. A notable target for this class of compounds is thromboxane (B8750289) A2 synthase (TXAS) , an enzyme crucial in the biosynthesis of thromboxane A2, which is a potent mediator of vasoconstriction and platelet aggregation. mdpi.comnih.govnih.gov Inhibition of TXAS is a key strategy in the development of antithrombotic agents.

Several propanoic acid derivatives containing an imidazole moiety have been synthesized and evaluated as inhibitors of thromboxane synthase. nih.govnih.gov For example, compounds like 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid have demonstrated potent and selective inhibition of this enzyme. nih.gov Predictive models have also suggested that related structures may have an affinity for lysosomal protective protein and peroxisome proliferator-activated receptor gamma (PPARγ), indicating potential roles in inflammatory and metabolic pathways. mdpi.com

Table 1: Potential Enzyme Targets for Imidazole-Propanoic Acid Derivatives

| Enzyme Target | Biological Pathway | Potential Therapeutic Area |

| Thromboxane A2 Synthase (TXAS) | Arachidonic Acid Metabolism | Cardiovascular Disease, Thrombosis |

| Lysosomal Protective Protein (LPP) | Lysosomal Biogenesis | Lysosomal Storage Disorders |

| PPARγ | Lipid Metabolism, Inflammation | Diabetes, Allergic Diseases, Cancer |

Interaction with Biological Macromolecules

The ability of a compound to interact with large biological molecules like DNA and proteins is a cornerstone of its pharmacological profile.

Binding to DNA and Proteins

Direct experimental evidence of this compound binding to DNA or specific proteins is not available in the current scientific literature. However, the structural motifs present in the molecule suggest potential for such interactions. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to the grooves of DNA or the pockets of proteins.

Studies on other classes of imidazole-containing compounds, such as pyrrole-imidazole polyamides, have demonstrated sequence-specific binding to the minor groove of DNA. nih.gov Furthermore, molecular docking studies with related thiazolidinone-propionic acid derivatives have predicted binding to proteins like lysosomal protective protein through hydrogen bonds and hydrophobic interactions. mdpi.com These studies underscore the potential for this class of compounds to interact with biological macromolecules, though specific affinities and modes of binding for this compound remain uninvestigated.

Influence on Macromolecular Function and Stability

As there is no data on the binding of this compound to macromolecules, its influence on their function and stability is unknown. Hypothetically, if binding were to occur, it could lead to various outcomes. For instance, binding to an enzyme could inhibit its catalytic activity, as discussed previously. Interaction with a structural protein could alter its conformation and stability, while binding to DNA could potentially interfere with replication or transcription processes.

Metabolic Studies and Biosynthesis

No dedicated metabolic or biosynthetic studies for this compound have been published. Research on structurally similar compounds can offer some general insights into potential metabolic pathways. For example, a related compound, 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid, has been identified in human urine, suggesting it may be a metabolite in the urocanic acid pathway. nih.gov Studies on other propanoic acid analogs have utilized human liver microsomes to identify metabolites, often formed through oxidation or other phase I and phase II reactions. nih.gov The metabolic fate of this compound would likely involve similar enzymatic processes, but this remains to be experimentally verified.

Role as a Metabolite of Histidine and Related Compounds

There is no direct evidence in the reviewed scientific literature to classify this compound as a metabolite of the essential amino acid L-histidine. nih.govclinpgx.org The catabolism of L-histidine is a well-documented pathway, but this specific ethylated imidazole propanoic acid is not identified as an intermediate or end-product.

However, research has identified other, structurally related imidazole-containing compounds as metabolites of histidine. For instance, S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid has been isolated from human urine and is considered a novel metabolite of histidine. nih.gov This finding suggests that alternative metabolic pathways for histidine exist, which involve the modification of the imidazole ring and the propanoic acid side chain. nih.gov

Metabolic Pathways and Enzymatic Degradation

The specific metabolic pathways and enzymatic degradation processes for this compound have not been detailed in published research. General metabolic pathways for related imidazole compounds often involve enzymatic action in the liver and kidneys. nih.gov For related histidine metabolites, degradation can occur via intermediates such as S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiopyruvic acid. nih.gov Without specific studies on the title compound, its metabolic fate remains unelucidated.

Biosynthesis and Precursor Relationships (e.g., urocanic acid involvement)

The biosynthesis of this compound is not described in the available scientific literature. The primary catabolic pathway of L-histidine is initiated by the enzyme histidine ammonia-lyase, which converts histidine to urocanic acid. nih.gov Further metabolism of urocanic acid proceeds through a series of enzymatic steps. While it is known that L-histidine can be metabolized through alternative pathways, including the adduction of thiol compounds to urocanic acid, a direct biosynthetic link to this compound has not been established. nih.gov

Applications in Drug Discovery and Development

While various imidazole and propanoic acid derivatives are investigated for therapeutic potential, specific data on this compound in drug discovery is scarce.

Lead Compound Identification and Optimization

There is no available research that identifies this compound as a lead compound for drug development. The process of lead identification and optimization typically involves screening compound libraries for biological activity and then modifying the chemical structure to enhance desired properties. While numerous imidazole-containing compounds have served as scaffolds in drug discovery, this specific molecule has not been highlighted in such studies. nih.govmdpi.com

Structure-Activity Relationships for Therapeutic Efficacy

As there are no published studies on the therapeutic efficacy or biological activity of this compound, no structure-activity relationship (SAR) analyses have been developed for this compound. SAR studies are contingent on having initial biological data, which is currently absent.

Pharmacological and Toxicological Research (excluding dosage/administration)

In Vitro and In Vivo Studies (general research approaches)

There is no available information from published in vitro or in vivo studies to characterize the pharmacological or toxicological profile of this compound. General research approaches for related chemical classes have been described, but these have not been applied to this specific compound in any documented research. nih.govnih.govsemanticscholar.org

Mechanistic Toxicology and Cellular Effects (e.g., apoptosis induction)

The imidazole nucleus and its derivatives have demonstrated significant potential in cancer research, primarily through their ability to induce programmed cell death, or apoptosis, in cancer cells. ijnrd.org Apoptosis is a key mechanism for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The induction of apoptosis by targeting key regulatory proteins is a major strategy in the development of anticancer therapies. nih.gov

Research into various imidazole-based compounds has revealed their capacity to trigger apoptosis through multiple cellular pathways. For instance, studies have shown that imidazole derivatives can modulate the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. nih.gov Specifically, some imidazole compounds have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a common downstream effect of imidazole derivative treatment. researchgate.net For example, an increase in the levels of cleaved caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively, has been observed in cancer cells exposed to certain imidazole compounds. researchgate.net This indicates that these compounds can effectively initiate and execute the apoptotic cascade.

The antitumor activity of some imidazole derivatives is not limited to apoptosis induction. Evidence suggests that these compounds can also induce cellular senescence, a state of irreversible growth arrest, in cancer cells. rsc.org This dual mechanism of action—inducing both apoptosis and senescence—could offer a more comprehensive approach to inhibiting tumor growth. rsc.org

The table below summarizes the apoptotic effects of representative imidazole derivatives in various cancer cell lines, as reported in the scientific literature.

| Compound Class | Cell Line | Key Findings | Reference |

| 1-(4-substituted phenyl)-2-ethyl imidazoles | HeLa | Increased protein expression of Bax, decreased expression of Bcl-2, and increased Caspase-3 expression, leading to apoptosis induction. | nih.gov |

| 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles | A549 | Induction of apoptosis and cellular senescence; cell cycle arrest in the G2/M phase. | rsc.org |

| Imidazole Nucleus | Hepatocellular Carcinoma (HuH-7, Mahlavu) | Decreased cell viability, suppression of colony formation, and increased cleaved caspase-3 protein levels, indicating apoptosis induction. | researchgate.net |

| Acyl thiourea (B124793) derivatives of imidazole | HepG-2, HCT-116, MCF-7, PC-3 | Induced apoptosis in 39.81% and 44.18% of cells for compounds 4b and 8 respectively. | bohrium.com |

These findings for structurally related compounds suggest that this compound could potentially exhibit similar cytotoxic and pro-apoptotic activities, warranting further investigation into its specific molecular mechanisms.

Interactions with Biological Systems

The imidazole moiety is a versatile scaffold that can interact with a diverse range of biological macromolecules, leading to a broad spectrum of pharmacological activities. nih.gov The interactions are often driven by the unique physicochemical properties of the imidazole ring. nih.gov

One of the most significant areas of interaction for imidazole derivatives is with protein kinases. nih.gov Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a common feature of many diseases, including cancer. nih.gov Several imidazole-based compounds have been developed as potent and selective kinase inhibitors. nih.gov For example, derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

DNA is another important biological target for imidazole-containing compounds. openmedicinalchemistryjournal.com Some derivatives can interact with DNA through various mechanisms, including intercalation or by acting as alkylating agents, which can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. nih.gov The ability of the imidazole ring to participate in π–π stacking and hydrogen bonding facilitates these interactions. nih.gov

Furthermore, imidazole derivatives have been shown to modulate the activity of other important enzyme systems. For instance, some imidazoles can inhibit histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation. nih.gov By inhibiting HDACs, these compounds can alter gene expression patterns, leading to the reactivation of tumor suppressor genes.

The table below provides examples of the interactions of various imidazole derivatives with different biological systems.

| Imidazole Derivative Class | Biological Target/System | Observed Interaction/Effect | Reference |

| Imidazopyridine-triazole conjugates | Tubulin | Inhibition of tubulin polymerization. | nih.gov |

| Benzoxazole/benzimidazole (B57391) scaffolds | VEGFR-2 kinase | Inhibition of VEGFR-2 kinase activity. | nih.gov |

| N-fused imidazoles | Human topoisomerase IIα | Catalytic inhibition of the enzyme without DNA intercalation. | nih.gov |

| Imidazole derivatives | cRAF-kinase | Potential as a selective target in tumor cells. | openmedicinalchemistryjournal.com |

| Imidazole-based compounds | p38 MAP kinase | Potent inhibition of the kinase. | dntb.gov.ua |

Environmental Fate and Ecotoxicology Excluding Specific Toxicity Values

Environmental Distribution and Mobility

Behavior in Aquatic and Terrestrial Systems

No specific studies detailing the behavior of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid in aquatic or terrestrial environments were found. Information regarding its potential for sorption to soil and sediment, its mobility in water, or its partitioning between different environmental compartments (air, water, soil) is not available.

Bioaccumulative Potential

There are no specific data on the bioaccumulative potential of this compound. Studies measuring its bioconcentration factor (BCF) in aquatic organisms or assessing its potential to accumulate in the food chain have not been identified.

Degradation Pathways in the Environment

Biotic and Abiotic Degradation

Specific information on the biotic (e.g., by microorganisms) and abiotic (e.g., hydrolysis, photolysis) degradation pathways of this compound is not documented in the reviewed literature. The expected breakdown products and the rate of degradation under various environmental conditions remain unknown.

Persistence Considerations

Without data on its degradation rates, the environmental persistence of this compound cannot be determined. It is unknown whether this compound would be considered persistent, and thus have a prolonged presence in the environment.

Ecological Impact Studies

No ecological impact studies have been published that focus specifically on this compound. There is no available information on its potential effects on specific aquatic or terrestrial organisms, populations, or ecosystems.

General Considerations for Environmental Hazard Assessment